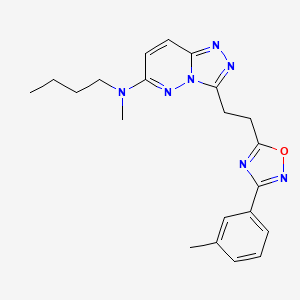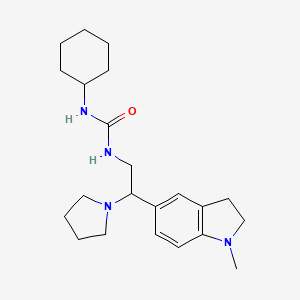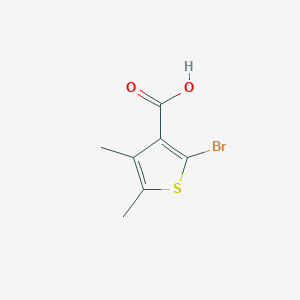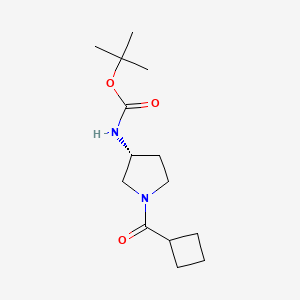![molecular formula C16H24N6O2S B2885785 N-(1-(3-环丙基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氮杂环丁-3-基)-N,2-二甲基丙烷-1-磺酰胺 CAS No. 2320821-80-3](/img/structure/B2885785.png)
N-(1-(3-环丙基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氮杂环丁-3-基)-N,2-二甲基丙烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazolo-pyridazine derivatives are a class of compounds that have been studied for their potential antibacterial activity . They are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .
Synthesis Analysis
The synthesis of similar compounds, such as triazolothiadiazine derivatives, involves various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are studied using various techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy .科学研究应用
Anticancer Activity
The core structure of this compound, the 1,2,4-triazolo[4,3-b]pyridazine, has been studied for its potential anticancer properties. The ability to interact with various biological targets makes it a candidate for designing new anticancer drugs. The specific interactions with enzymes and receptors involved in cancer cell proliferation could be explored to develop targeted therapies .
Antimicrobial Activity
Compounds with the 1,2,4-triazolo[4,3-b]pyridazine scaffold have shown promise as antimicrobial agents. Their ability to bind with bacterial enzymes and disrupt their function could lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .
Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory potential of this class of compounds is another area of interest. By modulating the inflammatory pathways and pain perception, derivatives of this compound could be used to create new pain relief medications .
Antioxidant Effects
Oxidative stress is implicated in many diseases, and the antioxidant properties of the 1,2,4-triazolo[4,3-b]pyridazine derivatives could be harnessed to develop treatments that protect against cellular damage caused by free radicals .
Antiviral Applications
The structural flexibility of the 1,2,4-triazolo[4,3-b]pyridazine allows for the creation of compounds that can interfere with viral replication. Research into this application could contribute to the development of new antiviral drugs .
Enzyme Inhibition
This compound could serve as a lead structure for the development of various enzyme inhibitors. Targeting enzymes like carbonic anhydrases, cholinesterases, and others could have therapeutic benefits for conditions such as glaucoma, Alzheimer’s disease, and obesity .
Antitubercular Agents
Given the ongoing challenge of tuberculosis, especially drug-resistant strains, the triazolopyridazine derivatives’ potential as antitubercular agents is significant. They could be designed to target specific mycobacterial enzymes and pathways .
Molecular Modeling and Drug Design
The compound’s inherent structural features make it suitable for in silico studies, which are crucial in modern drug discovery. Molecular modeling can predict how the compound interacts with various biological targets, aiding in the rational design of new drugs .
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these pathways.
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allow them to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways . For example, they may inhibit enzymes involved in inflammation and pain, disrupt microbial metabolic pathways, or interfere with viral replication processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.
Result of Action
For example, it may inhibit the activity of certain enzymes, disrupt the function of microbial cells, or interfere with the replication of viruses .
Action Environment
Factors such as temperature have been found to influence the synthesis of similar compounds . This suggests that environmental conditions may also affect the action and stability of the compound.
安全和危害
未来方向
属性
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-11(2)10-25(23,24)20(3)13-8-21(9-13)15-7-6-14-17-18-16(12-4-5-12)22(14)19-15/h6-7,11-13H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXUKYSTSNUEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2885703.png)

![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide](/img/structure/B2885707.png)
![N-(4-isopropylphenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2885708.png)


![Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2885711.png)


![2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2885719.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885722.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885725.png)